Cyclopentane-1,3-dicarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

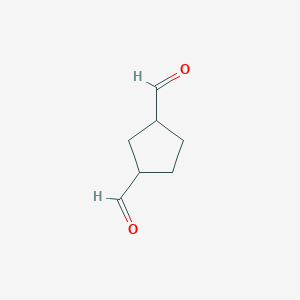

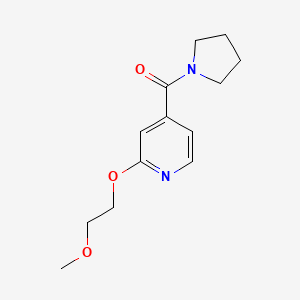

Cyclopentane-1,3-dicarbaldehyde, also known as 1,3-Cyclopentanedicarbaldehyde, is an organic compound with the molecular formula C7H10O2 . It has a molecular weight of 126.16 .

Molecular Structure Analysis

The molecular structure of Cyclopentane-1,3-dicarbaldehyde consists of a cyclopentane ring with aldehyde functional groups attached at the 1 and 3 positions . The InChI code for this compound is 1S/C7H10O2/c8-4-6-1-2-7(3-6)5-9/h4-7H,1-3H2 .Wissenschaftliche Forschungsanwendungen

Isostere in Drug Design

Cyclopentane-1,3-diones, closely related to Cyclopentane-1,3-dicarbaldehyde, have been identified as novel isosteres for the carboxylic acid functional group, often utilized in drug design. These compounds exhibit properties akin to carboxylic acids and demonstrate the ability to effectively substitute this functional group. Notably, they have been applied in the design of thromboxane A2 receptor antagonists, showcasing their potential in therapeutic applications (Ballatore et al., 2011).

Radical Cation Rearrangement

Cyclopentane-1,3-diyl radical cations, derivable from Cyclopentane-1,3-dicarbaldehyde, have been utilized in regio- and diastereoselective rearrangements. This process is significant for synthesizing complex polycyclic structures, indicating the utility of these compounds in intricate synthetic routes (Adam & Heidenfelder, 2010).

Electrocatalytic Synthesis

Cyclopentane-1,3-dione, a compound related to Cyclopentane-1,3-dicarbaldehyde, has been employed in the electrocatalytic synthesis of cyclopenta[b]pyran derivatives. This method features high efficiency and excellent yield, emphasizing the compound's role in facilitating valuable chemical transformations (Wang et al., 2015).

Stereoselective Functionalization

The use of cyclopentane derivatives, including those derived from Cyclopentane-1,3-dicarbaldehyde, in stereoselective synthesis has been demonstrated. These methods are pivotal for creating compounds with specific three-dimensional structures, a crucial aspect in drug design and development (Joseph et al., 2013).

Hydrogenation in Polymer and Fuel Production

Cyclopentane-1,3-diol, synthesized from derivatives of Cyclopentane-1,3-dicarbaldehyde, has garnered attention as a potential building block in polymer and fuel production. Its ability to yield high carbon mass balances under concentrated conditions makes it an attractive option in these industries (van Slagmaat et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on Cyclopentane-1,3-dicarbaldehyde and similar compounds could involve further exploration of their antioxidant action and potential pharmacological applications . The synthesis of new quinoline derivatives continues to be a promising direction among chemists, pharmacists, and drug developers .

Eigenschaften

IUPAC Name |

cyclopentane-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-4-6-1-2-7(3-6)5-9/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWOLXQVNVCQSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C=O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentane-1,3-dicarbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine](/img/structure/B2679050.png)

![7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-5,7,9-trih ydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2679053.png)

![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2679054.png)

![4-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2679055.png)

![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2679066.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2679067.png)

![3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2679069.png)